Cas no 210488-52-1 ((1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine)
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- (1S)-1-(1,3-Benzodioxol-5-yl)ethanamine
- (+)-Paredrine
- CHEMBL1927024
- (+)-p-Hydroxyamphetamine
- S(+)-4-hydroxyamphetamine
- (S)-p-hydroxyamphetamine
- SureCN256809
- (S)-1-(benzo[1,3]dioxol-5-yl)ethylamine
- (+)-4-Hydroxyamphetamine
- (S)-(-)-1-(4'-hydroxy)phenyl-2-propanamine
- (+)-Paredrinex
- d-p-Hydroxyamphetamine
- AC1LD8EI
- (+)-Hydroxyamphetamine
- (S)-(-)-1-(benzo[d][1,3]dioxol-5-yl)ethanamine
- D-4-Hydroxyamphetamine
- (S)-(-)-BDEA
- (S)-1-(4-hydroxyphenyl)-2-aminopropane
- (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
- (S)-1-(4-hydroxyphen
- (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine
- AS-77499
- AMY202003220
- SCHEMBL16325098
- CS-0158253
- 210488-52-1
- MFCD08057359
- (1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine
- 1,3-Benzodioxole-5-methanamine, .alpha.-methyl-, (.alpha.S)-
- (S)-1-(benzo[d][1,3]dioxol-5-yl)ethylamine
- EN300-87774
- AKOS024258761
- (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
-
- MDL: MFCD08057359
- Inchi: 1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1
- InChI Key: ZWBXYAKHFVPCBF-LURJTMIESA-N
- SMILES: O1COC2=CC=C(C=C12)[C@H](C)N
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 260.9±29.0 °C at 760 mmHg
- Flash Point: 120.6±31.5 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB146-50mg |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine |
210488-52-1 | 97% | 50mg |
720.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TB146-200mg |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine |
210488-52-1 | 97% | 200mg |
1804.0CNY | 2021-07-14 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-1g |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-5g |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 5g |
20268.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-500mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-250mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-100mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 100mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-50mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 50mg |
1110.94CNY | 2021-05-07 | |
| Chemenu | CM244012-1g |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 95% | 1g |
$916 | 2021-06-17 | |
| TRC | B130918-10mg |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine |
210488-52-1 | 10mg |
$ 50.00 | 2022-06-07 |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Suppliers
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Related Literature
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Additional information on (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Compound Introduction: (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine (CAS No. 210488-52-1)
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 210488-52-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a benzodioxole moiety, also known as an oxygenated dibenzo-pyran derivative, contributes to its unique pharmacophoric properties, making it a valuable scaffold for developing novel therapeutic agents.
The benzodioxole ring system is well-documented for its role in various pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The specific stereochemistry of the compound, denoted by the (1S) configuration, is crucial as it influences the molecule's interaction with biological targets. This stereochemical specificity has been a focus of recent research efforts aimed at optimizing pharmacological efficacy and minimizing potential side effects.
In recent years, there has been a surge in interest regarding the development of molecules that can modulate central nervous system (CNS) functions. The benzodioxol-5-yl substituent in (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine is particularly relevant in this context. Studies have shown that derivatives of this scaffold can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The amine functional group at the ethyl chain further enhances the compound's versatility, allowing for further derivatization and functionalization to tailor its pharmacological profile.
One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The structural features of (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine make it an attractive building block for medicinal chemists. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly explore derivatives of this molecule to identify novel compounds with enhanced biological activity. This approach aligns with the growing trend toward structure-based drug design, where the three-dimensional structure of a molecule is used to predict and optimize its biological interactions.
The synthesis of (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of the benzodioxole ring typically requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have significantly improved the efficiency of these synthetic routes, making it feasible to produce larger quantities of the compound for both research and industrial purposes. These synthetic advancements are crucial for enabling broader exploration of the compound's pharmacological potential.
From a biological perspective, the interactions between (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine and biological targets are complex and multifaceted. The benzodioxole moiety can engage with various receptors and enzymes, while the amine group provides opportunities for hydrogen bonding and other non-covalent interactions. Understanding these interactions at a molecular level is essential for designing molecules that exhibit high selectivity and potency. Recent studies have employed techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the binding modes of this compound with its target proteins.
The pharmaceutical industry has long recognized the importance of stereochemistry in drug development. The (1S) configuration of (1S)-1-(2H-1,3-Benzodioxol-5-ylolethanamne) underscores this principle. Molecules that exhibit enantioselective binding can often achieve higher therapeutic efficacy while reducing unwanted side effects. This has driven significant research into developing chiral catalysts and asymmetric synthesis methods that allow for the precise construction of stereoisomers like this one. Such methodologies are critical for producing enantiomerically pure compounds that meet stringent regulatory requirements.
Future directions in research involving (1S)-1-(2H-1,3-Benzodioxol-ylolethanamne) may include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers could develop synergistic approaches to treat complex diseases. Additionally, investigating its metabolic stability and pharmacokinetic properties will be essential for evaluating its potential as a drug candidate. These studies will provide valuable insights into how the compound behaves within living systems and inform decisions about its further development.
The broader significance of compounds like (1S)-1-(2H - 13-Ben z od io x ol - 5 - yl ) e than - 11 am ine extends beyond their immediate therapeutic applications. They serve as important tools for understanding fundamental biological processes and developing new chemical methodologies. As research continues to uncover new aspects of their pharmacology and synthesis, these molecules will undoubtedly play a crucial role in advancing both academic research and industrial drug development.
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